molecular formula C14H10N2O6S B11715423 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one

3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one

Cat. No.: B11715423
M. Wt: 334.31 g/mol
InChI Key: OFIWHOXLLIPOGG-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring substituted with a nitro group and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a benzoxazole derivative followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like pyridine for sulfonylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring provides a stable scaffold that can interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzenesulfonyl chloride
  • 3-Chloro-4-methylbenzenesulfonyl chloride
  • Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate

Uniqueness

3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of its functional groups, which provide a distinct set of chemical properties.

Properties

Molecular Formula

C14H10N2O6S

Molecular Weight

334.31 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-nitro-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H10N2O6S/c1-9-2-5-11(6-3-9)23(20,21)15-12-7-4-10(16(18)19)8-13(12)22-14(15)17/h2-8H,1H3

InChI Key

OFIWHOXLLIPOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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